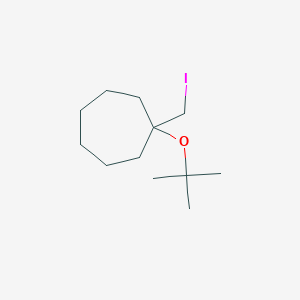
1-(tert-Butoxy)-1-(iodomethyl)cycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butoxy)-1-(iodomethyl)cycloheptane is an organic compound characterized by a cycloheptane ring substituted with a tert-butoxy group and an iodomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxy)-1-(iodomethyl)cycloheptane typically involves the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through halogenation reactions, where a methyl group is substituted with an iodine atom using reagents like iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(tert-Butoxy)-1-(iodomethyl)cycloheptane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The iodomethyl group can be reduced to form methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Formation of azido, cyano, or thiomethyl derivatives.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butoxy)-1-(iodomethyl)cycloheptane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(tert-Butoxy)-1-(iodomethyl)cycloheptane involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in hydrogen bonding and hydrophobic interactions, while the iodomethyl group can undergo nucleophilic substitution reactions. These interactions can influence various biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butoxy)-1-(chloromethyl)cycloheptane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
1-(tert-Butoxy)-1-(bromomethyl)cycloheptane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-(tert-Butoxy)-1-(hydroxymethyl)cycloheptane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness: 1-(tert-Butoxy)-1-(iodomethyl)cycloheptane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and chemical properties compared to its chloro, bromo, and hydroxymethyl analogs. The iodine atom’s larger size and higher reactivity make it a valuable intermediate in various synthetic transformations.
Eigenschaften
Molekularformel |
C12H23IO |
|---|---|
Molekulargewicht |
310.21 g/mol |
IUPAC-Name |
1-(iodomethyl)-1-[(2-methylpropan-2-yl)oxy]cycloheptane |
InChI |
InChI=1S/C12H23IO/c1-11(2,3)14-12(10-13)8-6-4-5-7-9-12/h4-10H2,1-3H3 |
InChI-Schlüssel |
QXPRQKQQNWWEIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1(CCCCCC1)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272919.png)
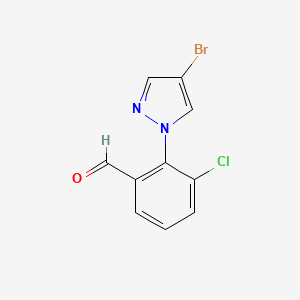
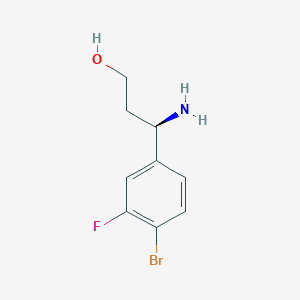

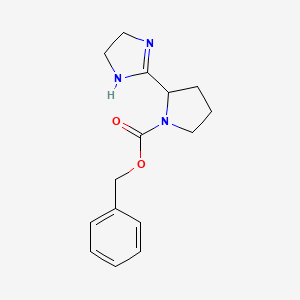
![6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane](/img/structure/B15272955.png)
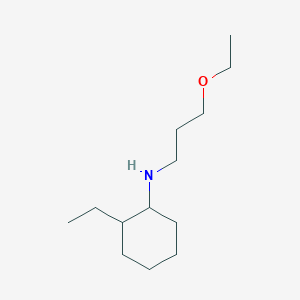
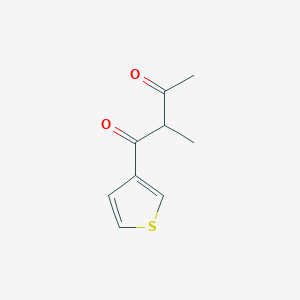
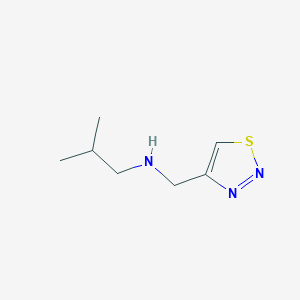
![5-[(2-Cyclopropylethyl)amino]pyridine-2-carbonitrile](/img/structure/B15272991.png)
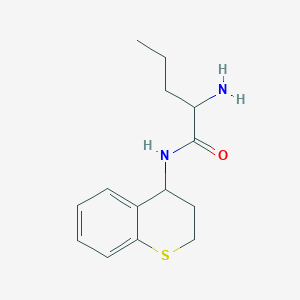
![Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine](/img/structure/B15273007.png)
![3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15273013.png)

